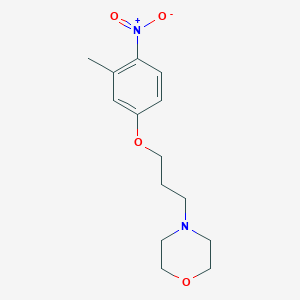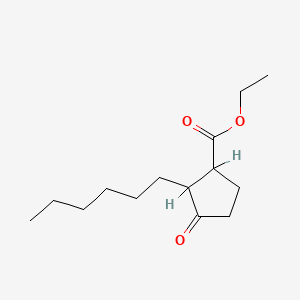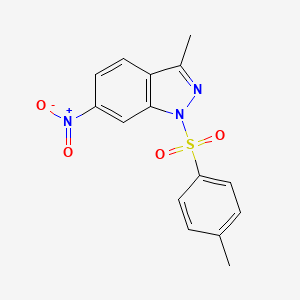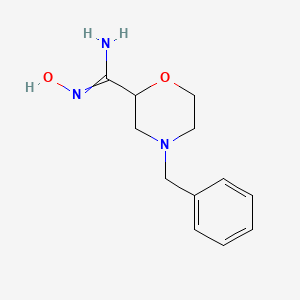
4-benzyl-N'-hydroxymorpholine-2-carboximidamide
Overview
Description
4-benzyl-N'-hydroxymorpholine-2-carboximidamide is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include the use of advanced organic synthesis techniques to ensure the purity and yield of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-benzyl-N'-hydroxymorpholine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-benzyl-N'-hydroxymorpholine-2-carboximidamide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. In industry, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of 4-benzyl-N'-hydroxymorpholine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-benzyl-N'-hydroxymorpholine-2-carboximidamide |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11-9-15(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H2,13,14) |
InChI Key |
WXNVXEDYZMJYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
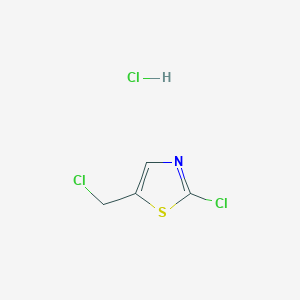

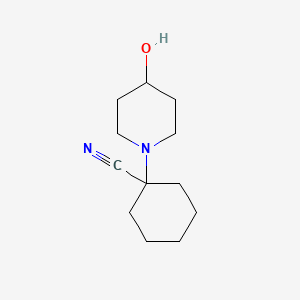
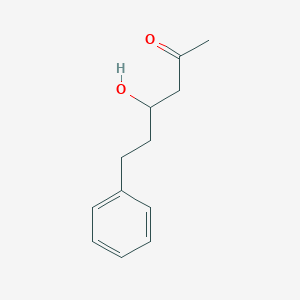

![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-morpholine](/img/structure/B8671512.png)
![trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane](/img/structure/B8671516.png)
![6-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B8671520.png)
